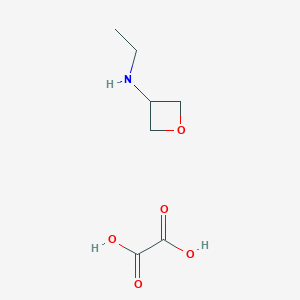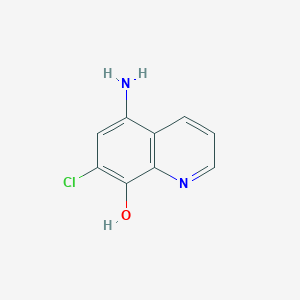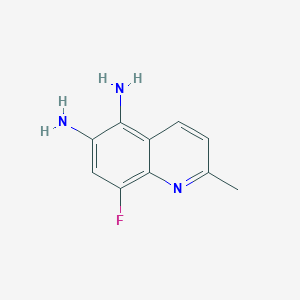
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₄Cl₂N₂ It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of both aziridine and alkyne functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an amine with an epoxide under basic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the aziridine and alkyne-containing intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The aziridine ring is susceptible to nucleophilic substitution reactions, where the nitrogen atom can be attacked by nucleophiles, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the study of protein-protein interactions and nucleic acid structures.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of new materials, such as polymers with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride involves its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The aziridine ring is particularly reactive due to the ring strain, making it a suitable candidate for cross-linking and modification reactions. The alkyne group can participate in cycloaddition reactions, further expanding its utility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring, used in similar nucleophilic substitution reactions.
Propargylamine: Contains an alkyne group and an amine group, used in organic synthesis and as a building block for more complex molecules.
N-(2-Chloroethyl)aziridine: Similar in structure but with a chloroethyl group, used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to the presence of both aziridine and alkyne functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a valuable compound in research and industrial settings.
Eigenschaften
Molekularformel |
C7H14Cl2N2 |
|---|---|
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
5-(aziridin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2.2ClH/c8-4-2-1-3-5-9-6-7-9;;/h2,4-8H2;2*1H |
InChI-Schlüssel |
NNSJMDFQTKCABI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CC#CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
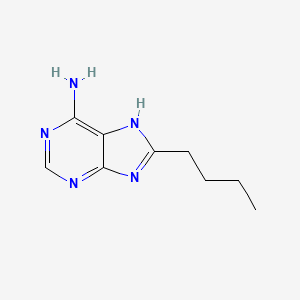


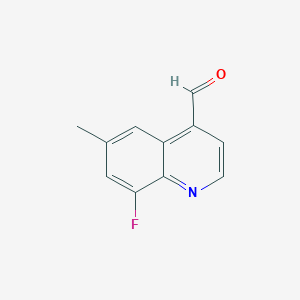

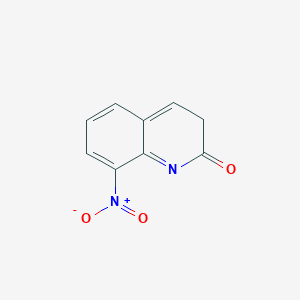
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)

